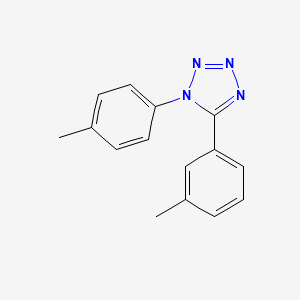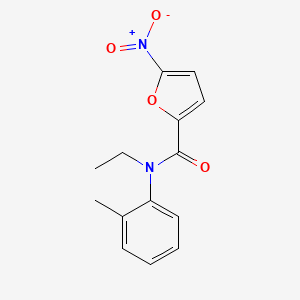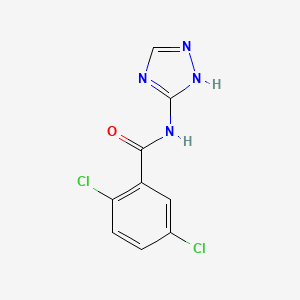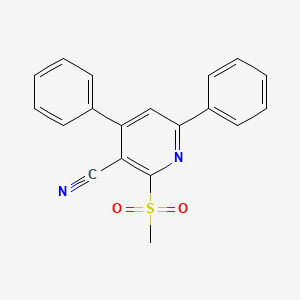
3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
化学反応の分析
WAY-324977は、次のようなさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
WAY-324977は、次のようなさまざまな科学研究に用いられています。
化学: さまざまな化学反応における試薬として、および分析化学における標準物質として使用されます。
生物学: 真核生物に対する抗菌剤の影響を研究するために使用されます。
科学的研究の応用
WAY-324977 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used to study the effects of antibacterial agents on eukaryotic organisms.
Industry: It is used in the production of antibacterial coatings and materials
作用機序
WAY-324977の作用機序には、細菌細胞内の特定の分子標的との相互作用が含まれます。タンパク質合成や細胞壁形成などの重要な細胞プロセスを阻害することで、細菌の増殖を抑制します。 関与する正確な分子標的と経路はまだ調査中です .
類似の化合物との比較
WAY-324977は、他の抗菌剤と比較して、構造と活性においてユニークです。類似の化合物には以下のようなものがあります。
WAY-100635: セロトニン受容体選択的拮抗薬。
WAY-267464: オキシトシン受容体作動薬。
WAY-181187: ドーパミン受容体拮抗薬.
これらの化合物は、分子標的と作用機序が異なり、抗菌活性におけるWAY-324977の独自性を示しています。
類似化合物との比較
WAY-324977 is unique in its structure and activity compared to other antibacterial agents. Similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: An oxytocin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
These compounds differ in their molecular targets and mechanisms of action, highlighting the uniqueness of WAY-324977 in its antibacterial activity.
準備方法
WAY-324977の合成には、中間体の調製や最終的なカップリング反応など、いくつかの段階が含まれます。具体的な合成経路や反応条件は、一般には公開されていません。 工業生産方法では、通常これらの段階を最適化して、高い収率と純度を実現しています .
特性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-7-9(2)17(16-8)12-13(18)15-11-6-4-3-5-10(11)14-12/h3-7H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRXDCPWUYWHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)

![[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate](/img/structure/B5702458.png)
![N-{[1-(4-BROMOPHENYL)PYRROL-2-YL]METHYLIDENE}HYDROXYLAMINE](/img/structure/B5702459.png)
![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)

![N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B5702491.png)



![1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)
